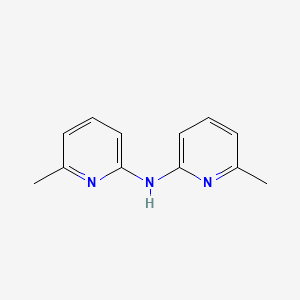

6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine

Übersicht

Beschreibung

The compound "6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine" is a pyridine derivative, which is a class of compounds known for their aromaticity and nitrogen-containing heterocyclic ring. Pyridine derivatives are of significant interest in the field of organic chemistry due to their utility in various chemical reactions and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various routes. For instance, the reaction of a methyl diester of pyridine-2,6-dicarboxylic acid with 2-aminomethylpyridine can lead to the formation of compounds with potential as unsymmetrical diamide ligands, as described in the synthesis of Methyl 2-[N-(2′-Pyridylmethyl)carbamyl]pyridine-6-carboxylate . This suggests that similar synthetic strategies could be employed to synthesize the compound , by manipulating the substituents on the pyridine ring and the reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the orientation of the substituents on the aromatic ring. For example, in "4-Methyl-N-(3-methylphenyl)pyridin-2-amine," the molecule is twisted with a dihedral angle between the rings, which allows for specific intermolecular interactions . This information is crucial as it can influence the reactivity and the potential for forming complexes with metals or other organic molecules.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. The unique oxidation reaction of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin, which leads to the direct oxidative conversion of N-acyl-L-proline to N-acyl-L-glutamate, is an example of the reactivity of such compounds . This type of reaction demonstrates the potential for pyridine derivatives to participate in selective C-N bond cleavage, which could be relevant for the compound "6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine" in various synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of nitrogen atoms in the ring contributes to their basicity, as observed in nitrogen-NMR studies on the protonation of 2-(aminomethyl)pyridine and tris[(2-pyridyl)methyl]amine . The basicity of the nitrogen atoms can affect the solubility, reactivity, and coordination behavior of these compounds. Additionally, the steric and electronic effects of the substituents can further modulate these properties, which is essential for understanding the behavior of "6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine" in different environments.

Wissenschaftliche Forschungsanwendungen

Application

Pyridine derivatives, such as “6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine”, can undergo Schiff base condensation reactions to produce bioactive ligands. These ligands can exhibit physiological effects similar to pyridoxal-amino acid systems, which are important in numerous metabolic reactions .

Method

The method involves a Schiff base condensation reaction with an appropriate substrate under optimum conditions .

Results

These Schiff bases can exhibit a range of bioactivities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc . They can also be used in ion recognition and are extensively used in the development of chemosensors for the qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

2. Antibacterial Activity Enhancement

Application

The coordination of “6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine” with copper has been studied to enhance its antibacterial activity .

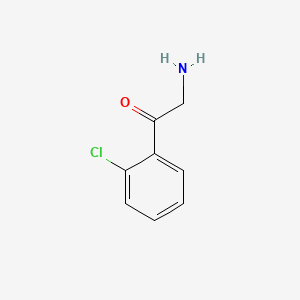

Method

The method involves the synthesis of a novel ligand through the rapid and straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid. This ligand is then coordinated with copper in a 1:2 mole (metal:ligand) ratio in methanol .

Results

The resulting complex, [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)2]Cl2·H2O, showed the highest antibacterial activity .

3. Pyridinium Salts

Application

Pyridinium salts, which can be derived from pyridine compounds, have been used in a wide range of research topics due to their diverse structures and bioactive properties .

Method

The synthesis of pyridinium salts involves various synthetic routes, depending on the desired structure and reactivity .

Results

Pyridinium salts have been used as ionic liquids, ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors. They also have applications in materials science and biological issues related to gene delivery .

4. Fungicidal Activity

Application

Pyrimidinamine derivatives, which can include pyridine compounds, have been used as fungicides due to their excellent biological activity .

Method

The synthesis of these derivatives involves substituting the pyridine group for phenyl in pyrimidifen according to the bioisosterism .

Results

The new compounds showed excellent fungicidal activity. One of the compounds had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

5. Inhibition of Dihydrofolate Reductase

Application

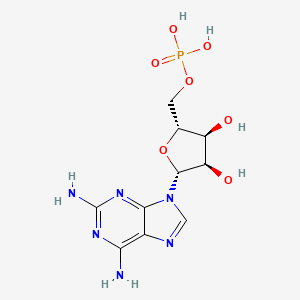

Pyrido derivatives, which can include pyridine compounds, have been used as inhibitors of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides and thus DNA .

Method

The method involves the synthesis of pyrido derivatives and testing their inhibitory activity against DHFR .

Results

Piritrexim, a pyrido derivative, inhibited DHFR and also showed good antitumor effects on the carcinosarcoma in rats .

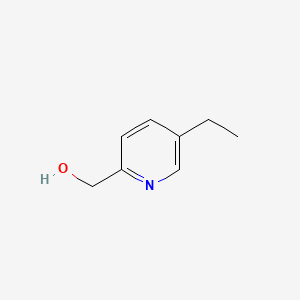

6. Taste-Enhancing Compounds

Application

Pyridine derivatives have been used in the development of efficient and safe taste-enhancing compounds .

Method

The method involves the synthesis of pyridine derivatives and testing their taste-enhancing properties .

Results

The development of these compounds is important to reduce sodium intake, while maintaining food palatability .

Eigenschaften

IUPAC Name |

6-methyl-N-(6-methylpyridin-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-9-5-3-7-11(13-9)15-12-8-4-6-10(2)14-12/h3-8H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCRGQRREQQMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=CC=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235197 | |

| Record name | 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |

CAS RN |

85895-80-3 | |

| Record name | 6-Methyl-N-(6-methyl-2-pyridinyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85895-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085895803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL-N-(6-METHYL-2-PYRIDYL)PYRIDIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY10W22C3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.